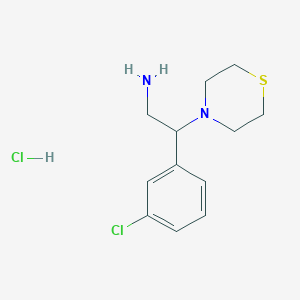

2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride

Description

2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride (CAS 1189499-17-9) is a synthetic organic compound featuring a thiomorpholine ring conjugated to a chlorinated phenyl-ethylamine backbone. Its molecular formula is C₁₂H₁₆Cl₂N₂S, with a molar mass of 307.24 g/mol . This compound has been cataloged for research applications but is currently discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-thiomorpholin-4-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2S.ClH/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15;/h1-3,8,12H,4-7,9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEZUEUYLUIOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CN)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride typically

Biological Activity

2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride, a compound with notable biological activity, has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16ClN2S

- Molecular Weight : 256.79 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structural components.

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Interaction : It is believed to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Inhibition of Enzymatic Activity : The thiomorpholine moiety may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Overview

Recent investigations into the biological activity of this compound have highlighted several key areas:

- Anticancer Properties : Research indicates potential efficacy against various cancer cell lines. The compound has shown to induce apoptosis in certain cancer cells through mitochondrial pathways.

- Neuroprotective Effects : Studies suggest that it may offer neuroprotective benefits, possibly through modulation of oxidative stress and inflammation in neuronal tissues.

- Antimicrobial Effects : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference Source |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Neuroprotective | Reduces oxidative stress | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies and Research Findings

Several case studies have explored the effects of this compound:

-

Anticancer Study :

- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as an anticancer agent.

-

Neuroprotection Research :

- In a model of neuroinflammation, the compound was shown to decrease levels of pro-inflammatory cytokines, indicating a protective effect against neurodegeneration.

-

Microbial Inhibition Trials :

- Laboratory tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily researched for its potential therapeutic applications, particularly in treating neurological disorders. Its thiomorpholine structure enhances bioactivity, making it a candidate for drug discovery. Studies suggest that it may interact with neurotransmitter systems, providing insights into new treatment modalities for conditions such as depression and anxiety disorders .

Case Study:

- A study highlighted the compound's effect on serotonin receptors, indicating its potential as an antidepressant. The results showed significant receptor binding affinity, suggesting further exploration in clinical settings could lead to novel antidepressant therapies.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating receptor interactions and signaling pathways. Its ability to modulate biological processes aids researchers in understanding complex mechanisms underlying various diseases.

Applications:

- Signal Transduction Studies: The compound is used to elucidate the pathways involved in cell signaling, particularly in cancer research where altered signaling can lead to tumorigenesis .

- Receptor Binding Assays: Its interaction with specific receptors allows for the assessment of binding kinetics and affinities, crucial for drug development.

Analytical Chemistry

The compound's unique chemical properties facilitate the development of analytical methods aimed at detecting similar chemical structures. It enhances the accuracy of chemical analyses through:

- Chromatography Techniques: Utilized in high-performance liquid chromatography (HPLC) to separate and identify compounds in complex mixtures.

- Mass Spectrometry: Employed for determining the molecular weight and structural elucidation of related compounds .

Material Science

In material science, this compound is explored for its potential in creating specialized coatings and materials. Its chemical stability and resistance properties make it suitable for applications requiring durability against environmental factors.

Examples:

- Coating Materials: Research indicates that incorporating this compound into polymer matrices improves mechanical properties and chemical resistance.

- Composite Materials: Used in developing composites with enhanced thermal stability and mechanical strength .

Environmental Studies

Researchers utilize this compound to investigate the degradation of chlorinated compounds in environmental samples. Its application contributes to ecological safety assessments by providing insights into the persistence and breakdown of similar chemicals in various environments.

Research Focus:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and pharmacological distinctions between 2-(3-chlorophenyl)-2-thiomorpholinoethanamine hydrochloride and related compounds:

Substituent Effects on Bioactivity

- Thiomorpholine vs.

- Chlorine Position : The 3-chlorophenyl group in the target compound vs. 2-chlorophenyl in CAS 1189919-21-8 affects steric hindrance and electronic distribution, impacting interactions with aromatic receptor sites .

- Heterocyclic vs. Linear Structures : Compounds like 2-(3-chlorophenyl)propan-2-amine hydrochloride lack a heterocyclic ring, simplifying metabolism but reducing selectivity for complex targets like serotonin or dopamine transporters .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride with high yield and purity?

Methodological Answer:

- Stepwise Optimization : Begin with a nucleophilic substitution reaction between 3-chlorophenylacetaldehyde derivatives and thiomorpholine, followed by hydrochlorination. Adjust reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (40–60°C), and stoichiometric ratios (1:1.2 molar ratio of aldehyde to thiomorpholine) to maximize yield .

- Purity Control : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor intermediate purity. Recrystallize the final product in ethanol/HCl to achieve >98% purity .

- Troubleshooting : Low yields may result from competing side reactions (e.g., oxidation of the thiomorpholine ring). Introduce inert atmospheres (N₂) to minimize oxidation .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic signals: δ 7.4–7.6 ppm (aromatic protons from 3-chlorophenyl), δ 3.2–3.5 ppm (thiomorpholine protons), and δ 2.8–3.0 ppm (ethylamine protons). ¹³C NMR can confirm the thiomorpholine ring and chlorophenyl connectivity .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ ions matching the molecular formula (C₁₂H₁₆ClN₂S·HCl, MW 313.69 g/mol) .

- Purity Analysis :

- HPLC-UV : Use a reverse-phase column with UV detection at 254 nm. Compare retention times against a certified reference standard .

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential HCl vapor release .

- Waste Management : Collect aqueous waste in dedicated containers for neutralization (e.g., with NaHCO₃) before disposal. Solid waste should be incinerated via licensed hazardous waste services .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Advanced Research Questions

Q. How can computational chemistry be applied to study the reaction mechanism and electronic properties of this compound?

Methodological Answer:

- Mechanistic Insights : Perform DFT calculations (e.g., B3LYP/6-31G* level) to model the nucleophilic attack of thiomorpholine on the aldehyde intermediate. Identify transition states and activation energies to explain regioselectivity .

- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles or nucleophiles. Compare with experimental UV-Vis spectra (200–400 nm) for validation .

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be characterized?

Methodological Answer:

- Stability Studies :

- pH Variation : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions (pH < 4) may hydrolyze the thiomorpholine ring .

- Degradation Product Identification : Use LC-MS/MS to detect fragments (e.g., m/z 154.0 for cleaved chlorophenyl-ethylamine). Isolate major degradants via preparative TLC (silica gel, chloroform/methanol 9:1) for NMR analysis .

Q. How can contradictory spectroscopic data (e.g., conflicting NMR shifts) be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation :

- Variable Temperature NMR : Perform ¹H NMR at 25°C and –10°C to identify dynamic effects (e.g., rotamers) causing signal splitting .

- 2D NMR (COSY, HSQC) : Map proton-proton coupling and carbon-proton correlations to distinguish overlapping signals. For example, HSQC can resolve ethylamine protons adjacent to the thiomorpholine sulfur .

- X-ray Crystallography : If crystals are obtainable (e.g., via slow evaporation in ethanol/HCl), resolve absolute configuration and confirm bond lengths/angles .

Q. What strategies can be employed to study the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., serotonin receptors). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

- In Vitro Assays :

- Radioligand Binding : Measure IC₅₀ values using competitive binding assays with ³H-labeled ligands. Use HEK293 cells expressing cloned receptors .

- Functional Activity : Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) to determine agonist/antagonist profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.